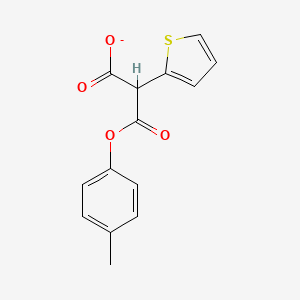
2-Benzyl-2,4,4-trimethylcyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-2,4,4-trimethylcyclopentan-1-one is a chemical compound known for its unique structure and properties It is a cyclopentanone derivative with a benzyl group and three methyl groups attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2,4,4-trimethylcyclopentan-1-one typically involves the alkylation of 2,4,4-trimethylcyclopentanone with benzyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentanone, followed by the addition of the benzyl halide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2,4,4-trimethylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of benzyl carboxylic acids or benzyl ketones.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-Benzyl-2,4,4-trimethylcyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 2-Benzyl-2,4,4-trimethylcyclopentan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyl group can enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability. The cyclopentanone moiety can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2,4,4-Trimethylcyclopentan-1-one: Lacks the benzyl group, making it less reactive in certain substitution reactions.
2-(Hydroxymethyl)-2,4,4-trimethylcyclopentan-1-one: Contains a hydroxymethyl group, which can participate in additional hydrogen bonding and reactivity.
Benzylcyclopentanone: Similar structure but without the additional methyl groups, affecting its steric and electronic properties.
Uniqueness
2-Benzyl-2,4,4-trimethylcyclopentan-1-one is unique due to the presence of both the benzyl and trimethyl groups, which confer distinct steric and electronic properties. These features make it a versatile compound in synthetic chemistry and enhance its potential biological activity.
Properties
CAS No. |
61187-91-5 |
|---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2-benzyl-2,4,4-trimethylcyclopentan-1-one |
InChI |
InChI=1S/C15H20O/c1-14(2)10-13(16)15(3,11-14)9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |
InChI Key |
NTBZMOUYBLQJSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C1)(C)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-Methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide](/img/structure/B14589017.png)

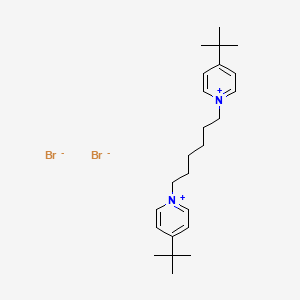
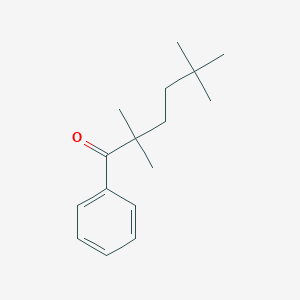

![2-[Dichloro(nitro)methyl]-1-methylimidazolidine](/img/structure/B14589047.png)
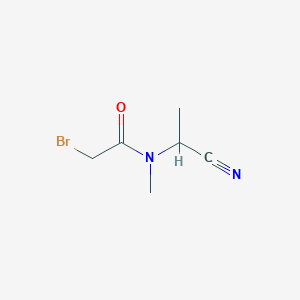
![2-[(3,4,5-Trichlorophenoxy)methyl]oxirane](/img/structure/B14589053.png)



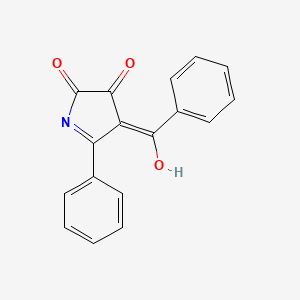
![Chloro(diethylamino)[(trimethylsilyl)imino]phosphanium](/img/structure/B14589102.png)
